molecular formula C7H12O B6244935 {bicyclo[2.2.0]hexan-2-yl}methanol, Mixture of diastereomers CAS No. 2408972-88-1

{bicyclo[2.2.0]hexan-2-yl}methanol, Mixture of diastereomers

Cat. No.: B6244935
CAS No.: 2408972-88-1
M. Wt: 112.2
InChI Key:
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Description

{bicyclo[220]hexan-2-yl}methanol, a mixture of diastereomers, is a chemical compound with the molecular formula C7H12O It is characterized by a bicyclic structure, specifically a bicyclo[220]hexane ring system, with a methanol group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[2.2.0]hexan-2-yl}methanol typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes to form the bicyclic ring system, followed by functionalization to introduce the methanol group. The reaction conditions often require the use of photochemical or thermal activation to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of {bicyclo[2.2.0]hexan-2-yl}methanol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can also enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

{bicyclo[2.2.0]hexan-2-yl}methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel materials.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which {bicyclo[2.2.0]hexan-2-yl}methanol exerts its effects involves interactions with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexan-2-ylmethanol: Another bicyclic compound with a different ring system.

    Cyclohexanol: A monocyclic analog with similar functional groups.

    Norbornanol: A bicyclic compound with a different ring structure and functional group placement.

Uniqueness

{bicyclo[2.2.0]hexan-2-yl}methanol is unique due to its specific bicyclic structure and the position of the methanol group. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2408972-88-1

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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